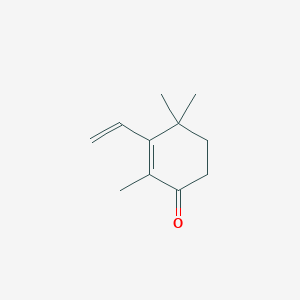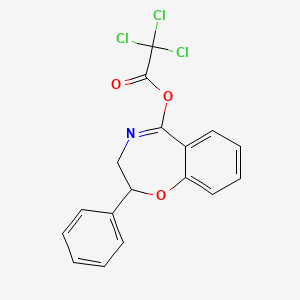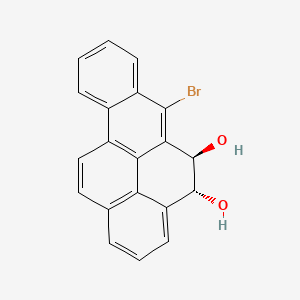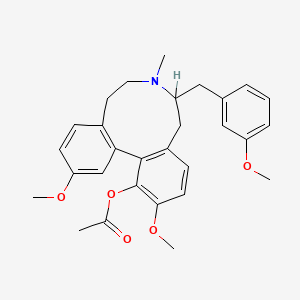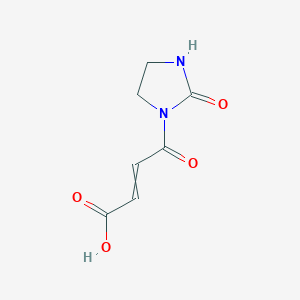
4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxo group and an imidazolidinyl group attached to a butenoic acid backbone
Preparation Methods
The synthesis of 4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of an appropriate imidazolidinone derivative with a butenoic acid precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can yield corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the oxo or imidazolidinyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The oxo and imidazolidinyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes .
Comparison with Similar Compounds
When compared to similar compounds, 4-Oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid stands out due to its unique combination of functional groups. Similar compounds include:
4-(2-Oxoimidazolidin-1-yl)benzoic acid: This compound shares the imidazolidinyl group but has a different backbone structure.
4-Oxo-4-(2-oxoimidazolidin-1-yl)pentanoic acid: Similar in structure but with a longer carbon chain.
2-Oxo-4-(2-oxoimidazolidin-1-yl)butanoic acid: Differing in the position of the oxo group.
These compounds may exhibit different reactivity and applications due to variations in their molecular structure .
Properties
CAS No. |
85464-72-8 |
|---|---|
Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
4-oxo-4-(2-oxoimidazolidin-1-yl)but-2-enoic acid |
InChI |
InChI=1S/C7H8N2O4/c10-5(1-2-6(11)12)9-4-3-8-7(9)13/h1-2H,3-4H2,(H,8,13)(H,11,12) |
InChI Key |
KMLUDWVHGPIMBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
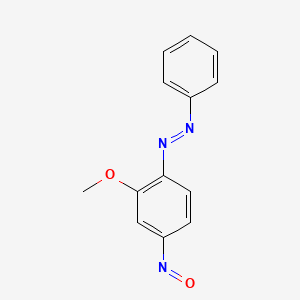


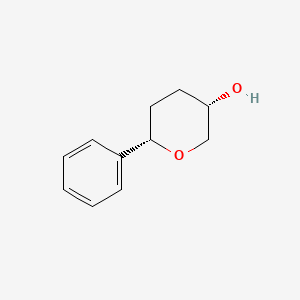
phosphane](/img/structure/B14416070.png)
